5-(2-aminoethyl)-1H-imidazol-2-amine
Description
Contextualization within Imidazole (B134444) Chemistry and Derivatives
The imidazole ring is a five-membered heterocycle containing two non-adjacent nitrogen atoms. This aromatic ring system is a crucial component of many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). The electronic properties of the imidazole ring allow it to act as both a proton donor and acceptor, making it a versatile component in biological interactions.
Derivatives of imidazole are a vast and diverse group of compounds with a wide array of applications. The 2-aminoimidazole moiety, in particular, is a key structural feature found in numerous natural products, especially marine alkaloids. These natural compounds often exhibit potent biological activities, which has spurred significant interest in the synthesis and study of related synthetic derivatives. 5-(2-aminoethyl)-1H-imidazol-2-amine, also known as 2-aminohistamine, is a structurally significant member of this family, combining the 2-aminoimidazole core with an ethylamine (B1201723) side chain, a feature also present in histamine.
Significance as a Research Subject and Pharmacophore
The 2-aminoimidazole unit is recognized as a "privileged" scaffold in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes compounds containing this moiety, such as this compound, valuable as starting points for drug discovery programs. The 2-aminoimidazole core is often considered a bioisostere of guanidine (B92328), acylguanidine, and other functional groups, offering similar hydrogen bonding capabilities but with different physicochemical properties that can be advantageous for drug development. sigmaaldrich.com
The significance of this compound and its analogs as research subjects stems from their potential to modulate the activity of various enzymes and receptors. The structural similarity to endogenous molecules like histamine suggests potential interactions with biological systems, which has driven research into its pharmacological profile. The pyrrole-2-aminoimidazole alkaloids, a large family of marine natural products, showcase the diverse biological activities associated with this core structure, including antimicrobial, anti-biofilm, and anticancer effects.
Overview of Research Trajectories on the Compound and Related Structures
Research involving this compound and its derivatives has followed several key trajectories:
Enzyme Inhibition: A significant area of research has focused on the design of 2-aminoimidazole derivatives as enzyme inhibitors. For example, derivatives have been investigated as inhibitors of arginase, an enzyme involved in the urea (B33335) cycle and implicated in conditions like asthma and cardiovascular disease. The 2-aminoimidazole moiety is explored for its ability to interact with the metal center in the enzyme's active site.
Anticancer Drug Discovery: The 2-aminoimidazole scaffold is present in several natural products with anticancer properties. This has inspired the synthesis and evaluation of derivatives of this compound as potential anticancer agents. Research in this area often focuses on their ability to inhibit protein kinases, such as Src family kinases, which are often overactive in cancer cells.
Antimicrobial and Anti-biofilm Agents: Marine alkaloids containing the 2-aminoimidazole core have demonstrated potent activity against bacteria and the formation of biofilms. This has led to research into synthetic analogs, including those related to this compound, as potential new antimicrobial agents to combat antibiotic resistance.
Neuropharmacology: Given the structural relationship to histamine, there is an interest in the neurological effects of 2-aminoimidazole derivatives. Research has explored the interaction of these compounds with various receptors in the central nervous system, including serotonin (B10506) (5-HT) receptors.
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 39050-13-0 | echemi.comchemscene.com |
| Molecular Formula | C5H10N4 | echemi.com |
| Molecular Weight | 126.16 g/mol | echemi.com |
| Boiling Point | 376.9°C at 760 mmHg | echemi.com |
| Flash Point | 209.7°C | echemi.com |
| Density | 1.264 g/cm³ | echemi.com |
| Refractive Index | 1.644 | echemi.com |
Research on Derivatives of this compound
The 2-aminoimidazole scaffold is a versatile platform for the development of new bioactive compounds. The following table highlights some examples of research on its derivatives.
| Derivative Class | Target | Key Findings | Source |
|---|---|---|---|
| 2-Amino-thiazole derivatives | Anticancer (K562 leukemia cells) | Some derivatives showed potent and selective antiproliferative activity with IC50 values in the micromolar range. | nih.gov |
| 2-Amino-1H-benzo[d]imidazole derivatives | VEGFR-2 kinase inhibitors | A series of derivatives were identified as potent inhibitors of VEGFR-2, with some compounds showing IC50 values in the nanomolar range. | |
| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | Antiprotozoal | These compounds were designed as benznidazole (B1666585) analogues and showed predicted activity against Trichomonas. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
5-(2-aminoethyl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c6-2-1-4-3-8-5(7)9-4/h3H,1-2,6H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWGQCUSLDPUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192302 | |
| Record name | 2-Aminohistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39050-13-0 | |
| Record name | 2-Aminohistamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039050130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminohistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Chemical Structure Elucidation Methodologies
Systematic and Common Nomenclature Considerations
The nomenclature of a chemical compound is critical for its unambiguous identification in scientific literature and databases. The compound with the chemical structure featuring a 2-aminoethyl group attached to the 5-position of a 2-aminoimidazole ring is systematically named 5-(2-aminoethyl)-1H-imidazol-2-amine . echemi.combldpharm.comfluorochem.co.uk This name is in accordance with the International Union of Pure and Applied Chemistry (IUPAC) guidelines, which prioritize the principal functional groups and the numbering of the heterocyclic ring.
Another systematic name found in chemical databases is 1H-Imidazole-4-ethanamine, 2-amino- . chemscene.com This name treats the imidazole (B134444) as the parent structure with an ethanamine substituent. The numbering of the imidazole ring can vary depending on the tautomeric form, which is a common characteristic of such heterocyclic systems. wikipedia.org
The compound is commonly indexed in chemical supplier catalogs and databases under its IUPAC name or CAS (Chemical Abstracts Service) Registry Number. The CAS number for the free base form of the compound is 39050-13-0 . echemi.combldpharm.comfluorochem.co.uk It is also available as salts, such as the oxalate (B1200264) salt (CAS 1989659-34-8) biosynth.com and the dihydrochloride (B599025) salt (CAS 89026-16-4). bldpharm.com There are no widely recognized trivial or common names for this specific molecule.
Advanced Spectroscopic Techniques for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl chain, the imidazole ring, and the amino groups. The protons on the carbon adjacent to the imidazole ring and the amino group (the ethyl chain) would likely appear in the range of δ 2.5-3.0 ppm, deshielded by the adjacent nitrogen atoms. researchgate.net The imidazole ring proton (at C4) would resonate further downfield, typically in the aromatic region. The protons of the NH and NH₂ groups are expected to be broad signals and their chemical shift can vary depending on the solvent and concentration. researchgate.net
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbons of the ethyl group are expected in the aliphatic region (δ 20-40 ppm). The carbons of the imidazole ring would be found significantly downfield due to their aromaticity and the presence of electronegative nitrogen atoms, with the C2 carbon bearing the amino group appearing at a high chemical shift (potentially >150 ppm), which is characteristic for 2-aminoimidazole systems. chemicalbook.com
Predicted NMR Data This table is based on general principles and data from similar compounds.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₂- (adjacent to imidazole) | ~2.7 | ~25 |
| -CH₂- (adjacent to NH₂) | ~2.9 | ~40 |
| Imidazole C4-H | ~6.5 | ~115 |
| Imidazole C5 | - | ~130 |
| Imidazole C2 | - | ~155 |
| -NH₂ (on ethyl group) | Variable, broad | - |
| -NH₂ (on imidazole ring) | Variable, broad | - |
| Imidazole N-H | Variable, broad | - |
Advanced Mass Spectrometry (MS/MS Fragmentation Analysis)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₅H₁₀N₄), the exact mass is 126.09100 u. echemi.com The nominal molecular weight is 126.16 g/mol . echemi.com
In an MS experiment, the molecule would be ionized to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. A key fragmentation pathway for amines is the alpha-cleavage, where the bond between the carbon atoms of the ethyl group could break. This would lead to the formation of a stable, resonance-stabilized imidazolyl-methyl cation. Another likely fragmentation would be the loss of the amino group from the ethyl side chain.
Predicted Major Fragments in Mass Spectrometry This table is based on general fragmentation rules for amines and imidazoles.
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 127 | [C₅H₁₁N₄]⁺ | Protonated molecular ion [M+H]⁺ |
| 110 | [C₅H₈N₃]⁺ | Loss of NH₃ from the ethyl side chain |
| 96 | [C₄H₆N₃]⁺ | Alpha-cleavage, loss of CH₂NH₂ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the primary amine (N-H stretching and bending), the imidazole ring (N-H and C=N stretching), and the alkyl chain (C-H stretching). Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. rsc.org The N-H bending vibration for a primary amine appears around 1650-1580 cm⁻¹. rsc.org The C-N stretching of aliphatic amines is observed in the 1250-1020 cm⁻¹ range. rsc.org The imidazole N-H stretch gives a broad band, while C=N and C=C stretching vibrations of the ring would appear in the 1500-1650 cm⁻¹ region.
Predicted Characteristic IR Absorption Bands This table is based on established vibrational frequencies for the relevant functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100-3300 | N-H Stretch (broad) | Imidazole Ring |
| 2850-2960 | C-H Stretch | Ethyl Group (-CH₂CH₂-) |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1500-1650 | C=N and C=C Stretch | Imidazole Ring |
| 1250-1020 | C-N Stretch | Aliphatic Amine |
| 910-665 | N-H Wag (broad) | Primary/Secondary Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Imidazole itself has a UV absorption maximum (λmax) around 206-209 nm. wikipedia.orgmdpi.com The presence of the amino group at the C2 position, which acts as an auxochrome, is expected to cause a bathochromic (red) shift to a longer wavelength. Studies on 2-aminoimidazole have shown it to be photostable with absorption in the mid-range UV light. nih.gov Related compounds like 2-aminobenzimidazole (B67599) show absorption maxima around 280 nm. researchgate.net Therefore, it is predicted that this compound would exhibit a primary absorption band in the range of 210-280 nm, corresponding to π→π* transitions within the substituted imidazole ring.
Crystallographic Analysis for Solid-State Structure (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This analysis provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
A review of the available scientific literature and crystallographic databases did not yield any specific crystal structure data for this compound or its simple salts. While crystal structures for more complex imidazole derivatives have been published, core.ac.ukresearchgate.net data for the title compound is not available. Such an analysis would be valuable to confirm the planar structure of the imidazole ring, the conformation of the aminoethyl side chain, and the extensive hydrogen-bonding network expected due to the presence of multiple amine and imidazole nitrogen atoms.
X-ray Diffraction Studies
To date, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature reveals a notable absence of single-crystal X-ray diffraction studies specifically for the compound this compound in its free base or common salt forms (e.g., dihydrochloride or oxalate).
The process of X-ray diffraction analysis, were it to be performed, would involve several key steps. Initially, the synthesis and purification of this compound would be required, followed by the growth of high-quality single crystals suitable for diffraction experiments. This is often a challenging step, requiring careful control of conditions such as solvent, temperature, and concentration.
Once a suitable crystal is obtained, it would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be collected by a detector. The analysis of the positions and intensities of the diffracted X-rays allows for the determination of the unit cell parameters, space group, and ultimately, the precise coordinates of each atom within the crystal lattice.
While no specific crystallographic data for this compound is currently available, the following table outlines the typical parameters that would be determined from such a study.
| Crystallographic Parameter | Description | Typical Information Yielded |
|---|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Fundamental symmetry of the crystal lattice. |
| Space Group | The space group provides a complete description of the symmetry of the crystal structure. | Detailed internal symmetry, including translational symmetry elements. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. | The size and shape of the repeating unit of the crystal. |
| Volume (V) | The volume of the unit cell. | Used in the calculation of the crystal density. |
| Z | The number of molecules per unit cell. | Information about the packing of molecules in the crystal. |
| Calculated Density (ρ) | The theoretical density of the crystal. | A physical property derived from the crystal structure. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | An indicator of the quality and reliability of the solved structure. |
Conformational Analysis in Crystalline State
The conformation of a molecule in its crystalline state is dictated by a combination of intramolecular forces (such as steric hindrance and electronic effects) and intermolecular interactions (including hydrogen bonding and van der Waals forces) within the crystal lattice. A detailed conformational analysis of this compound would be contingent on the availability of its crystal structure.
A hypothetical conformational analysis would focus on several key aspects:
Tautomerism of the Imidazole Ring: The 2-aminoimidazole moiety can exist in different tautomeric forms. X-ray diffraction would pinpoint the specific tautomer present in the crystalline state.
Orientation of the Aminoethyl Side Chain: The conformation of the ethyl chain, described by the C-C-C-N torsion angle, would be a primary focus. This would reveal whether the side chain adopts an extended (anti) or a folded (gauche) conformation.
Hydrogen Bonding Network: The presence of multiple hydrogen bond donors (the amino groups and the imidazole N-H) and acceptors (the imidazole nitrogen atoms) suggests that an extensive hydrogen bonding network would be a dominant feature of the crystal packing. This network would play a crucial role in stabilizing a particular conformation.
The following interactive table presents a hypothetical summary of the key conformational features that would be analyzed from a crystal structure.
| Structural Feature | Description of Analysis | Potential Findings |
|---|---|---|
| Imidazole Ring Planarity | Assessment of the deviation of the imidazole ring atoms from a least-squares plane. | Confirmation of the aromaticity and planarity of the heterocyclic ring. |
| Side Chain Torsion Angles | Measurement of the dihedral angles along the aminoethyl side chain (e.g., N-C-C-C). | Determination of the preferred staggered or eclipsed conformations and the overall shape of the side chain. |
| Intramolecular Hydrogen Bonding | Analysis of short contacts between hydrogen bond donors and acceptors within the same molecule. | Identification of any internal hydrogen bonds that stabilize a specific conformation. |
| Intermolecular Interactions | Characterization of hydrogen bonds, π-π stacking, and other non-covalent interactions between adjacent molecules in the crystal lattice. | Understanding of the crystal packing and the forces that govern the solid-state assembly. |
Synthetic Methodologies and Chemical Derivatization of 5 2 Aminoethyl 1h Imidazol 2 Amine
Synthetic Pathways and Strategies
The construction of the 5-(2-aminoethyl)-1H-imidazol-2-amine scaffold relies on established principles of organic synthesis, focusing on the formation of the imidazole (B134444) ring and the introduction of the requisite functional groups.
Retrosynthetic Analysis
A retrosynthetic approach to this compound involves disconnecting the target molecule at key bonds to identify simpler, readily available starting materials. The primary disconnection points are within the imidazole ring and at the carbon-carbon bond of the aminoethyl side chain.
A logical disconnection of the 2-aminoimidazole core points towards a reaction between a guanidine (B92328) equivalent and an α-haloketone or a related three-carbon synthon. The guanidino group provides the N-C-N unit, while the three-carbon component supplies the backbone of the imidazole ring.
Further disconnection of the aminoethyl side chain suggests a precursor with a protected amine, such as a Boc-protected aminoethyl group, to prevent unwanted side reactions during the imidazole ring formation. This leads to precursors like a protected 4-amino-2-butanone derivative.
Precursor Identification and Optimization
The successful synthesis of this compound hinges on the selection and optimization of appropriate precursors. Key starting materials that have been explored include cyanamide (B42294) and various protected forms of 4-amino-2-butanone.
One documented synthetic route utilizes Cyanamide as the source for the 2-amino group of the imidazole ring. This is reacted with a suitable three-carbon synthon to construct the heterocyclic core. The optimization of this step involves controlling the reaction conditions, such as temperature and solvent, to favor the desired cyclization and minimize the formation of byproducts.
The use of a protected aminoethyl fragment is crucial for achieving high yields and purity. Tert-butyl N-(2-bromoethyl)carbamate serves as a valuable precursor for introducing the protected aminoethyl side chain. The tert-butoxycarbonyl (Boc) protecting group is stable under many reaction conditions used for imidazole synthesis and can be readily removed in a subsequent step. Optimization of the alkylation reaction involving this precursor focuses on the choice of base and solvent to ensure efficient and selective N-alkylation.
While not explicitly detailed in the direct synthesis of the target molecule in the provided context, N-methylimidazole can be considered a starting point for more complex derivatizations, although it would require significant functional group manipulations to arrive at the desired product.
Yield Optimization and Process Efficiency
Key strategies for yield optimization include:
Reaction Condition Optimization: Systematic screening of reaction parameters such as temperature, reaction time, solvent, and catalyst loading is essential. For instance, in the cyclization step to form the imidazole ring, the choice of base and its stoichiometry can significantly impact the yield.
Purification Techniques: Efficient purification methods at each stage are crucial to remove impurities that could interfere with subsequent reactions. This can involve crystallization, chromatography, or distillation.
The following table summarizes some general optimization parameters for related imidazole syntheses that can be applied to the target molecule:
| Parameter | Optimization Strategy | Rationale |
| Solvent | Screening of polar aprotic (e.g., DMF, acetonitrile) and protic (e.g., ethanol) solvents. | To enhance solubility of reactants and facilitate the desired reaction pathway. |
| Temperature | Optimization to balance reaction rate and selectivity. | Higher temperatures may increase reaction speed but can also lead to decomposition or side product formation. |
| Base | Screening of inorganic (e.g., K2CO3, NaH) and organic (e.g., triethylamine) bases. | To facilitate deprotonation and nucleophilic attack while minimizing side reactions. |
| Catalyst | Investigation of different Lewis or Brønsted acids/bases for cyclization steps. | To lower the activation energy and improve the rate and selectivity of the ring-forming reaction. |
Advanced Synthetic Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign and highly selective methods. These principles are being increasingly applied to the synthesis of heterocyclic compounds like this compound.
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of 2-aminoimidazoles, several greener alternatives to traditional methods are being explored.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or using water or deep eutectic solvents (DESs), can significantly reduce waste and the use of hazardous materials. mdpi.comnih.gov For instance, the synthesis of 2-aminoimidazoles has been reported in deep eutectic solvents, which are biodegradable and have low toxicity. mdpi.comnih.gov
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. bath.ac.uk This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer side products. While not specifically documented for the target molecule, its application to the synthesis of related imidazoles suggests its potential.
Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification as the catalyst can be easily removed by filtration. This also allows for the potential recycling and reuse of the catalyst, making the process more economical and sustainable. For example, ZrO2–Al2O3 has been used as an efficient and eco-friendly catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. rsc.org
The following table highlights some green chemistry approaches applicable to 2-aminoimidazole synthesis:
| Green Chemistry Principle | Application in 2-Aminoimidazole Synthesis | Potential Benefits |
| Alternative Solvents | Use of water or Deep Eutectic Solvents (DESs) like choline (B1196258) chloride/urea (B33335). mdpi.comnih.gov | Reduced use of volatile organic compounds (VOCs), lower toxicity, and potential for solvent recycling. mdpi.comnih.gov |
| Energy Efficiency | Microwave-assisted organic synthesis (MAOS). bath.ac.uk | Shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating. bath.ac.uk |
| Catalysis | Use of reusable heterogeneous catalysts like supported metal oxides. rsc.org | Simplified product isolation, catalyst recyclability, and reduced waste. rsc.org |
Catalytic Methods for Enhanced Selectivity
The development of highly selective catalytic methods is crucial for the efficient synthesis of specifically substituted imidazoles. Catalysts can control the regioselectivity of the cyclization reaction, leading to the desired isomer in high purity.
For the synthesis of 2-aminoimidazoles, various catalytic systems have been investigated:
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts have been employed in the synthesis of substituted 2-aminoimidazoles through C-C and C-N bond-forming reactions. nih.gov These methods offer a high degree of control over the substitution pattern.
Lewis and Brønsted Acid Catalysis: The cyclocondensation reaction to form the imidazole ring can be effectively catalyzed by both Lewis and Brønsted acids. These catalysts activate the carbonyl group towards nucleophilic attack by the guanidine nitrogen, facilitating the ring closure. The choice of catalyst can influence the reaction rate and selectivity.
Organocatalysis: The use of small organic molecules as catalysts is a growing area in green chemistry. For instance, certain amines and their derivatives can catalyze the formation of the imidazole ring through iminium ion activation.
The selective synthesis of 2,5-disubstituted imidazoles can be achieved by carefully choosing the starting materials and the catalytic system. The catalyst plays a key role in directing the cyclization to favor the desired regioisomer.
Solid-Phase Synthesis Adaptations
While specific literature detailing the solid-phase synthesis of this compound is not prevalent, the principles can be adapted from established protocols for related structures, such as pyrrole-imidazole polyamides. caltech.edu Solid-phase synthesis offers significant advantages in terms of purification and automation, making it a valuable strategy for creating libraries of analogues.
An adapted solid-phase approach would likely involve immobilizing a suitable precursor onto a solid support, such as a Boc-β-alanine-Pam resin. The imidazole ring could be constructed on the resin, or a pre-formed, suitably protected imidazole derivative could be attached. The synthesis would proceed through a series of iterative cycles of deprotection and coupling steps to build the final molecule. For instance, a manual solid-phase protocol typically involves a dichloromethane (B109758) (DCM) wash, removal of a tert-Butoxycarbonyl (Boc) protecting group with trifluoroacetic acid (TFA), followed by washes and coupling with an activated monomer. caltech.edu High coupling yields, often exceeding 99%, can be achieved through these optimized protocols. caltech.edu Cleavage from the resin, commonly achieved by aminolysis, would then release the desired product in high yield and purity. caltech.edu
| Step | Description | Reagents/Conditions | Purpose |
| 1. Resin Preparation | Loading a protected precursor onto a solid support. | Boc-protected amino acid, Pam resin, coupling agents. | Anchoring the molecule for synthesis. |
| 2. Deprotection | Removal of the Boc protecting group from the amine. | TFA/DCM/thiophenol. | To expose the amine for the next coupling step. |
| 3. Coupling | Addition of the next monomer unit. | Activated monomer (e.g., Boc-Im-acid), DCC, HOBt, DIEA. | Elongation of the molecular chain. |
| 4. Iteration | Repeating deprotection and coupling cycles. | As above. | To build the complete target molecule. |
| 5. Cleavage | Releasing the final compound from the resin. | Aminolysis (e.g., with (N,N-dimethylamino)propylamine). | To obtain the free product. |
| This table outlines a generalized workflow for solid-phase synthesis adapted for imidazole-containing compounds, based on established methodologies for similar structures. caltech.edu |
Chemical Derivatization for Research Purposes
The structure of this compound, featuring a primary alkylamine, a 2-amino group on the imidazole ring, and the imidazole ring itself, offers multiple sites for chemical modification. Derivatization is a key strategy for developing analogues and molecular probes to explore biological systems.
Functionalization of Amine Moieties
The compound possesses two distinct amine groups: the primary amine of the ethylamine (B1201723) side chain and the 2-amino group, which is part of a guanidine-like system within the 2-aminoimidazole moiety. Both are nucleophilic and can be targeted for functionalization, although their reactivity differs.
Acylation and Sulfonylation: The primary amine is readily acylated or sulfonylated by reacting with acid chlorides, anhydrides, or sulfonyl chlorides under basic conditions. This is a common strategy for creating amide and sulfonamide derivatives. For example, in analogous systems like 2-aminothiazoles, the amino group can be readily reacted with acid chlorides to form the corresponding amides. nih.gov
Schiff Base Formation: The primary amine can undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is often reversible. For instance, the synthesis of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols involves the reaction of a primary amine on the benzimidazole (B57391) ring with various aromatic aldehydes. nih.gov
Alkylation: Direct alkylation of the amines can be achieved using alkyl halides, though this can sometimes lead to mixtures of mono-, di-, and even quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled method for mono-alkylation.
Modification of Imidazole Ring System
The imidazole ring is an aromatic heterocycle with two nitrogen atoms, providing opportunities for modification. longdom.org
N-Alkylation/N-Arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated. The location of substitution (N-1 or N-3) can depend on the existing substituents and reaction conditions.
Electrophilic Substitution: While the imidazole ring is electron-rich, the presence of the amino group can influence the regioselectivity of electrophilic substitution reactions like halogenation or nitration.
Metal Coordination: The nitrogen atoms of the imidazole ring are excellent ligands for metal ions. nih.gov This property can be used to form metal complexes, which may have applications in catalysis or as therapeutic agents. The imidazole ring has a notable coordination affinity for ions such as Pt(II), Cu(II), and Fe(III). nih.gov
Ring Transformation: More complex modifications can involve transformations of the imidazole ring itself. For example, synthetic routes involving the denitrogenative transformation of 5-amino-1,2,3-triazoles can lead to the formation of functionalized 1H-imidazole derivatives. mdpi.com This approach involves an intramolecular cyclization followed by triazole ring opening to afford substituted imidazoles. mdpi.com
Synthesis of Analogues and Conjugates
The synthesis of analogues and conjugates of this compound is a key area of research for developing new chemical entities with tailored properties. This often involves combining the derivatization strategies mentioned above.
Side-Chain Modification: Analogues can be created by altering the length or branching of the ethylamine side chain. For example, histamine-related compounds have been synthesized where the length of the aliphatic chain was varied. nih.gov
Heterocyclic Core Variation: The imidazole ring can be replaced with other five-membered heterocycles to explore the impact of the core structure. In a study on carbonic anhydrase activators, the imidazole ring of histamine (B1213489) was replaced with isosteres like 1,2,4-triazole (B32235) or 1,3,4-oxadiazole. nih.gov
Conjugation to Other Molecules: The primary amine provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, biotin, or larger biomolecules like peptides, to create research tools and probes.
| Analogue Type | Synthetic Strategy | Example Precursors/Reagents | Reference |
| N-Acylated Analogue | Acylation of the primary amine. | Acetyl chloride, Benzoyl chloride. | nih.gov |
| Schiff Base Analogue | Condensation of the primary amine with an aldehyde. | Aromatic aldehydes (e.g., benzaldehyde). | nih.gov |
| Ring-Substituted Analogue | Ring transformation from a triazole precursor. | 5-amino-1,2,3-triazole derivatives, HCl, alcohols. | mdpi.com |
| Bioisosteric Analogue | Replacement of the imidazole core. | Synthesis of triazole or oxadiazole heterocycles. | nih.gov |
| This table summarizes various strategies for synthesizing analogues of this compound for research purposes. |
Reactivity and Reaction Mechanisms of 5 2 Aminoethyl 1h Imidazol 2 Amine
Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring
The imidazole ring in 5-(2-aminoethyl)-1H-imidazol-2-amine is characterized by significant aromaticity and the presence of multiple nitrogen atoms, which dictate its reactivity. ajol.info The ring itself is amphoteric and susceptible to both electrophilic and nucleophilic attack. ajol.info
The 2-amino group is a strong electron-donating group, which significantly increases the electron density of the imidazole ring, making it highly activated towards electrophilic substitution. This activating effect is most pronounced at the C4 and C5 positions. Electrophiles will preferentially react at these positions, provided they are not sterically hindered.
Reactions of the Aminoethyl Side Chain
The aminoethyl side chain possesses a primary aliphatic amine, which exhibits reactivity typical of such functional groups. This primary amine can readily undergo a variety of common organic reactions:
N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will form the corresponding amide. For example, amides have been formed by acetylating similar aminoethyl-substituted thiazoles. nih.gov
N-Alkylation: The primary amine can be alkylated by reaction with alkyl halides, although controlling the degree of alkylation (to mono-, di-, or tri-alkylated products) can be challenging.
Schiff Base Formation: Condensation with aldehydes or ketones will yield the corresponding imine (Schiff base).
Reductive Amination: The primary amine can be used in reductive amination reactions with carbonyl compounds to form secondary amines.
The reactivity of this side chain is crucial in synthetic chemistry for modifying the molecule's properties or linking it to other molecular scaffolds. The length of the side chain between the imidazole ring and the terminal amine has been shown to influence biological activity in related N-substituted imidazolines. nih.gov
Oxidation and Reduction Pathways
The electron-rich nature of the 2-aminoimidazole ring makes it susceptible to oxidation. Forced degradation studies on other complex molecules containing an imidazole moiety have shown that the ring can undergo base-mediated autoxidation or oxidation in the presence of reagents like hydrogen peroxide. nih.gov These oxidative pathways can lead to the formation of various degradation products, potentially involving ring opening or the introduction of carbonyl groups. nih.gov Attempts to oxidize side chains on related 2-aminoimidazole compounds have sometimes resulted in the decomposition of the entire molecule, highlighting the ring's sensitivity. nih.gov
Conversely, the aromatic imidazole ring is generally stable and resistant to reduction under standard catalytic hydrogenation conditions. The double bonds within the aromatic system are not easily reduced without harsh conditions that would likely also affect other functional groups in the molecule.
Coordination Chemistry and Metal Ion Interactions (e.g., Ligand Properties, Complex Formation)
This compound is an excellent candidate as a chelating ligand for a wide range of metal ions. It possesses multiple potential donor sites:
The imine nitrogen of the imidazole ring. wikipedia.org
The exocyclic 2-amino group.
The primary amine of the aminoethyl side chain.
This arrangement allows the molecule to act as a polydentate ligand, binding to a single metal ion through multiple atoms. Coordination involving the ring's imine nitrogen and the side-chain's primary amine would form a stable six-membered chelate ring. The 2-amino group could also participate in coordination, potentially leading to even more complex structures.
Numerous studies have demonstrated the ability of imidazole, benzimidazole (B57391), and 2-aminoimidazole derivatives to form stable complexes with transition metals such as copper(II), nickel(II), zinc(II), and silver(I). nih.govjocpr.comnih.govnih.gov In these complexes, the imidazole derivative typically coordinates to the metal center through its tertiary nitrogen atom. jocpr.com The resulting metal complexes often exhibit distinct geometries, such as tetrahedral or square planar, depending on the metal ion and the stoichiometry of the ligand. jocpr.com
Degradation Pathways in Model Systems (e.g., hydrolytic stability, photolytic degradation)
Hydrolytic Stability: The core structure of this compound, consisting of C-C, C-N, and N-H single bonds and an aromatic imidazole ring, is expected to be largely stable to hydrolysis under neutral and moderately acidic or basic conditions. The amide-like 2-aminoimidazole system is generally stable.
Photolytic Degradation: Imidazole-containing compounds can be sensitive to photodegradation when in solution. nih.gov Studies on related structures have shown that exposure to high-intensity or UV light can initiate degradation. nih.gov The degradation mechanisms can be complex, but potential pathways include:
Photo-oxidation: In the presence of oxygen, light can promote the oxidation of the electron-rich imidazole ring, similar to the chemical oxidation pathways mentioned earlier. nih.gov
Radical-mediated reactions: Photolysis can lead to the formation of radical intermediates, which can then undergo a variety of reactions, including dimerization or reaction with solvent molecules.
Ring cleavage: Sufficiently high-energy light could potentially lead to the cleavage of the imidazole ring. Studies on the degradation of imidazole-based ionic liquids have identified direct photolysis as a contributing degradation mechanism. nih.gov
Theoretical and Computational Studies on 5 2 Aminoethyl 1h Imidazol 2 Amine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic nature.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine optimized molecular geometries, bond lengths, and bond angles. For a molecule like 5-(2-aminoethyl)-1H-imidazol-2-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the lowest energy structure. tandfonline.commdpi.com The results of such calculations provide a detailed picture of the molecule's three-dimensional shape. Studies on related imidazole (B134444) derivatives and 2-amino-2-imidazoline have shown that DFT accurately predicts geometric parameters that align well with experimental data when available. tandfonline.comresearchgate.net
Illustrative Optimized Geometrical Parameters
The following table presents a hypothetical set of optimized bond lengths and angles for this compound, based on typical values derived from DFT calculations on imidazole and ethylamine (B1201723) fragments.
| Parameter | Atoms Involved | Illustrative Value |
|---|---|---|
| Bond Length (Å) | N1-C2 | 1.34 |
| C2-N3 | 1.34 | |
| N3-C4 | 1.38 | |
| C4-C5 | 1.36 | |
| C5-N1 | 1.37 | |
| Bond Angle (°) | N1-C2-N3 | 110.0 |
| C2-N3-C4 | 107.5 | |
| N3-C4-C5 | 109.0 | |
| C4-C5-N1 | 105.5 | |
| C5-N1-C2 | 108.0 |
Molecular orbital analysis provides critical insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the amino groups, which are the principal sites for electron donation. Conversely, the LUMO would likely be distributed across the imidazole ring, representing the most favorable region for accepting an electron.
Other analytical tools like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) offer a more detailed view of electron pairing and localization, helping to distinguish between covalent bonds, lone pairs, and core electrons.
Illustrative Frontier Orbital Energies
This table shows representative HOMO and LUMO energies for imidazole derivatives, which can be used to estimate the properties of the target molecule. irjweb.comresearchgate.net
| Parameter | Illustrative Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 | Represents the energy of the highest-energy electrons available to be donated. |
| LUMO Energy | -1.8 | Represents the energy of the lowest-energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.4 | A larger gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.dedeeporigin.com The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies areas of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. researchgate.netwolfram.com
For this compound, the MEP map would be expected to show strong negative potential (red) around the nitrogen atoms of the imidazole ring and the lone pairs of the amino groups, identifying them as the primary sites for protonation and electrophilic attack. uni-muenchen.de The areas around the hydrogen atoms, particularly those of the amino groups, would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary source of conformational flexibility is the ethylamine side chain. The rotation around the C-C and C-N bonds of this chain leads to various rotamers, such as gauche and anti conformations.
A detailed conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. This process generates a potential energy surface, or energy landscape, which reveals the most stable, low-energy conformations and the energy barriers between them. uq.edu.au Studies on similar flexible molecules show that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. rsc.org In the case of this compound, a hydrogen bond between the terminal amino group and a nitrogen atom of the imidazole ring could lead to a folded, low-energy conformer.
Molecular Dynamics Simulations for Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.org For this compound, an MD simulation in an aqueous environment would provide invaluable insights into its behavior in a biological context.
By simulating the molecule surrounded by water molecules, researchers can observe how it interacts with the solvent, the formation and dynamics of its hydration shell, and the stability of intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net For instance, detailed Car-Parrinello molecular dynamics (CPMD) simulations on histamine (B1213489), a closely related molecule, have elucidated the nature of its hydration and the dynamics of hydrogen bonding between its amino groups and the surrounding water. researchgate.netacs.org Such simulations would reveal which of the nitrogen atoms in this compound are more likely to act as hydrogen bond donors or acceptors in solution, which is crucial for its interaction with biological targets. biorxiv.org
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules.
DFT calculations can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The accuracy of these predictions has been shown to be high, especially when conformational isomerism is taken into account. rsc.orgnih.gov For this compound, theoretical calculations would predict distinct chemical shifts for each proton and carbon atom, based on their unique electronic environments. researchgate.netresearchgate.net
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts
The following table provides an example of predicted NMR chemical shifts for this compound, based on typical values for similar functional groups.
| Atom Type | Position | Illustrative Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Imidazole CH | 6.5 - 7.5 |
| NH (imidazole) | 10.0 - 12.0 | |
| CH₂ (ethyl) | 2.5 - 3.5 | |
| NH₂ (amino) | 1.5 - 3.0 | |
| ¹³C | Imidazole C=N | 140 - 150 |
| Imidazole C-C/C-N | 115 - 135 | |
| Ethyl CH₂ | 30 - 45 |
Similarly, theoretical calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes, such as N-H stretching, C-N stretching, and ring deformation modes, to the experimentally observed spectral bands. nih.govkbhgroup.in Studies on histamine have used this approach to distinguish between the N-H stretching vibrations of the imidazole ring and the ethylamine side chain. nih.govacs.org
Illustrative Predicted Vibrational Frequencies
| Vibrational Mode | Illustrative Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine and Imidazole) | 3300 - 3500 |
| C-H Stretch (Aliphatic and Aromatic) | 2850 - 3100 |
| C=N Stretch (Imidazole Ring) | 1550 - 1650 |
| C-N Stretch | 1250 - 1350 |
| Ring Deformation | 800 - 1000 |
In Silico Modeling of Molecular Interactions
In silico modeling provides a powerful lens through which the dynamic and intricate dance between a ligand like this compound and its receptor can be visualized and analyzed at an atomic level. These computational techniques are essential for predicting how the compound fits within the receptor's binding pocket and for quantifying the forces that stabilize this interaction.
The prediction of the binding mode of this compound to the histamine H2 receptor is primarily achieved through ligand-protein docking simulations. This process involves several key steps:
Receptor Model Construction: Since the experimental structure of the H2R has not been determined, a three-dimensional model is typically built using homology modeling. This technique uses the known crystal structures of related G protein-coupled receptors (GPCRs), such as bovine rhodopsin or the human β2-adrenergic and A2a adenosine (B11128) receptors, as templates. nih.gov The amino acid sequence of the human H2R (UniProt accession number: P25021) is aligned with the template sequence to construct a reliable 3D model. rjlbpcs.comuniprot.org
Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation. Quantum chemical studies suggest that amthamine (B1667264) interacts with the receptor as a monocation in an extended conformation. nih.gov This specific protonation state is critical for its activity and is used in docking simulations.
Docking Simulation: The prepared ligand is then computationally "docked" into the binding site of the H2R model. Algorithms like AutoDock are used to explore numerous possible orientations and conformations of the ligand within the binding pocket, scoring each based on a set of energy-based criteria. rjlbpcs.comnih.gov
Predicted Interactions and Key Residues:
Docking and mutagenesis studies on the H2R have identified several key amino acid residues that are critical for agonist binding. The ethylammonium (B1618946) side chain of histamine and its analogs, including this compound, is anchored by a crucial aspartic acid residue in the third transmembrane domain (TM3). The imidazole ring (or in amthamine's case, the aminothiazole ring) forms hydrogen bonds with other residues deeper in the binding pocket.
Based on studies of histamine and H2R antagonists, the following residues are predicted to be essential for the binding of this compound: nih.govmdpi.com
| Predicted Interacting Residue | Transmembrane Helix (TM) | Predicted Interaction Type | Role in Binding |
| Asp98 (D3.32) | TM3 | Ionic Bond / Hydrogen Bond | Anchors the positively charged ethylamino side chain. nih.govmdpi.com |
| Asp186 (D5.42) | TM5 | Hydrogen Bond | Interacts with the heteroaromatic ring system. nih.govmdpi.com |
| Tyr250 (Y6.51) | TM6 | Hydrogen Bond | Forms a hydrogen bond with the agonist. |
| Asn159 | TM4 | Hydrogen Bond | Stabilizes the ligand-receptor complex. nih.gov |
| Val99, Phe254 | TM3, TM6 | Hydrophobic Interaction | Provides additional stability through non-polar contacts. nih.gov |
The data in this table is based on computational models and mutagenesis studies of the histamine H2 receptor with various ligands. nih.govmdpi.com
Quantum chemical studies further propose a specific activation model where the double-bonded nitrogen atom of the aminothiazole ring in amthamine accepts a proton from a donor site on the receptor, highlighting the precise electronic and structural requirements for agonism. nih.gov
Once a plausible binding mode is predicted, the strength and nature of the non-covalent interactions that hold the ligand in the receptor's binding site can be quantified using various computational methods. These interactions, though individually weak, collectively determine the binding affinity of the ligand. The primary non-covalent forces at play are electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Methods for Interaction Energy Calculation:
Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a highly accurate quantum mechanical method that calculates the interaction energy directly, avoiding the potential errors of subtractive methods. A key advantage of SAPT is its ability to decompose the total interaction energy into physically meaningful components. nih.govresearchgate.net
The primary components of the interaction energy as determined by SAPT are:
| Energy Component | Description |
| Electrostatics | The classical Coulombic interaction between the static charge distributions of the ligand and the protein. |
| Exchange (Pauli Repulsion) | A short-range repulsive term arising from the quantum mechanical requirement that the electron clouds of the two molecules cannot occupy the same space. |
| Induction (Polarization) | The attractive interaction resulting from the distortion of the electron cloud of one molecule by the electric field of the other. |
| Dispersion (London Forces) | An attractive force arising from the correlated fluctuations of electron clouds in the interacting molecules. |
This table describes the fundamental components of non-covalent interaction energy as calculated by Symmetry-Adapted Perturbation Theory. nih.govresearchgate.net
While specific energy values for the interaction of this compound with the H2R are not widely published, these theoretical methods provide the framework for such an analysis. By applying these computational tools, researchers can gain a detailed understanding of why amthamine is a potent and selective H2 agonist, paving the way for the rational design of future therapeutic compounds.
Advanced Analytical Methodologies for 5 2 Aminoethyl 1h Imidazol 2 Amine
Chromatographic Separation and Purification Techniques
Chromatography remains the cornerstone for the separation and purification of complex mixtures. For 5-(2-aminoethyl)-1H-imidazol-2-amine, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) offer high resolution and sensitivity.
HPLC is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. Method development focuses on optimizing stationary phase, mobile phase composition, and detection parameters to achieve efficient separation and quantification.
Stationary Phase Selection: Reversed-phase columns, such as C8 and C18, are frequently employed for the separation of polar, amine-containing compounds. nih.govakademisains.gov.mytandfonline.com These columns, packed with silica particles bonded with alkyl chains, provide hydrophobic surfaces that interact with the analyte. The choice between C8 and C18 depends on the desired retention, with the longer C18 chains generally offering greater retention for less polar compounds. For imidazole-containing analytes, C8 columns have demonstrated excellent performance. nih.govresearchgate.net
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The pH of the buffer is a critical parameter, as it controls the ionization state of the amine and imidazole (B134444) functional groups, thereby influencing retention time and peak shape. A slightly acidic pH, such as 3.2, is often used to ensure the amine groups are protonated, which can lead to better peak symmetry on silica-based columns. nih.govresearchgate.net Common organic modifiers include acetonitrile and methanol, with their ratio to the aqueous buffer adjusted to control the elution strength. nih.govtandfonline.com For instance, a mobile phase of methanol and 0.025 M potassium dihydrogen phosphate (B84403) (KH2PO4) in a 70:30 (v/v) ratio has been successfully used for separating imidazole compounds. nih.govresearchgate.net
Detection: UV detection is a common and robust method for compounds containing a chromophore. The imidazole ring exhibits UV absorbance, with detection wavelengths typically set between 210 nm and 300 nm. nih.govresearchgate.net For enhanced sensitivity and specificity, especially in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS) is the method of choice, providing molecular weight and structural information.
| Parameter | Typical Conditions for Related Imidazole Compounds | Reference |
|---|---|---|
| Stationary Phase | Reversed-Phase C8 or C18 (e.g., Thermo Scientific® BDS Hypersil C8) | nih.govtandfonline.comresearchgate.net |
| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | nih.govtandfonline.com |
| Detection | UV at 210-300 nm | nih.govresearchgate.net |
| Column Temperature | Ambient to 30 °C | researchgate.netptfarm.pl |
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, like other biogenic amines, is non-volatile due to its polar functional groups and relatively high molecular weight. akademisains.gov.my Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the analyte into a more volatile and thermally stable form.
Derivatization Strategies: The primary and secondary amine groups in the molecule are the primary targets for derivatization.
Silylation: This involves replacing the active hydrogen atoms in the amine groups with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)acetamide (BSA) is a common silylating agent used for this purpose. The reaction is typically carried out by heating the analyte with BSA, followed by direct injection of the derivatized product into the GC system. akademisains.gov.myresearchgate.net
Acylation: This method introduces an acyl group, often a perfluoroacyl group, which significantly increases volatility and enhances detection sensitivity, particularly with an electron capture detector (ECD). Reagents such as pentafluoropropionic anhydride (PFPA) react with the amine groups to form stable, volatile derivatives suitable for GC-MS analysis. nih.govmdpi.com
The choice of derivatization reagent depends on the detector being used and the required sensitivity. Following derivatization, the volatile product is separated on a capillary column (e.g., BPX-5) and detected, most commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural confirmation. akademisains.gov.my
| Derivatization Method | Reagent | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)acetamide (BSA) | Heat at 80°C for 10 min | akademisains.gov.myresearchgate.net |
| Acylation | Pentafluoropropionic anhydride (PFPA) | Heat at 65°C for 30 min | nih.govmdpi.com |
Capillary Electrophoresis offers an alternative separation mechanism based on the differential migration of charged species in an electric field. It is characterized by high separation efficiency, short analysis times, and minimal sample consumption. For this compound, which is cationic at low pH, CE is a highly suitable technique.
The separation is typically performed in a fused-silica capillary filled with a background electrolyte (BGE), which is often a buffer solution. Key parameters influencing the separation include the pH and concentration of the BGE, the applied voltage, and the capillary temperature. For biogenic amines, a low pH buffer, such as 20 mM phosphate buffer at pH 2.5, is often used to ensure the analytes are fully protonated and migrate towards the cathode. nih.gov Detection is commonly achieved by UV-Vis spectrophotometry, measuring the analyte's absorbance as it passes the detector window.
Quantitative Determination Techniques
Beyond chromatographic methods that combine separation with quantification, several techniques can be employed for the direct quantitative determination of this compound, often after a derivatization reaction.
Spectrophotometry is a widely accessible and cost-effective technique for quantitative analysis. The method relies on measuring the absorbance of light by a chromophoric compound according to the Beer-Lambert law. Since the native absorbance of this compound may not be sufficiently selective or sensitive, especially in the visible spectrum, derivatization is typically employed to yield a colored product with a distinct absorbance maximum.
The primary amine groups of the molecule are reactive sites for derivatization with various chromogenic reagents:
Ninhydrin: This is a classic reagent for the detection and quantification of primary amines and amino acids. microbenotes.com Ninhydrin reacts with the primary amine groups at elevated temperatures to form a deep blue-violet colored product known as Ruhemann's purple, which is typically measured spectrophotometrically around 570 nm. nih.govresearchgate.net
o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) under alkaline conditions to form a highly fluorescent isoindole product. pjsir.orgnih.gov This product also has a distinct UV absorbance around 335-340 nm, allowing for spectrophotometric quantification. pjsir.orgnih.gov The reaction is rapid, often completing within minutes at room temperature. nih.gov
The development of a spectrophotometric method involves optimizing parameters such as pH, reagent concentration, reaction time, and temperature to ensure a stable and reproducible colorimetric response.
| Reagent | Principle | Wavelength (λmax) | Reference |
|---|---|---|---|
| Ninhydrin | Reacts with primary amines to form Ruhemann's purple | ~570 nm | nih.govresearchgate.net |
| o-Phthalaldehyde (OPA) | Reacts with primary amines in the presence of a thiol to form an isoindole adduct | ~340 nm | pjsir.orgnih.gov |
Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive compounds, including biogenic amines. mdpi.com These techniques measure the change in an electrical property (current or potential) resulting from the oxidation or reduction of the analyte at an electrode surface.
Voltammetric and Amperometric Methods: These are the most common electrochemical techniques for amine detection. In voltammetry, the potential applied to a working electrode is varied, and the resulting current is measured. The oxidation of the amine or imidazole moiety of this compound will produce a peak current at a specific potential, which is proportional to its concentration. lupinepublishers.com In amperometry, a constant potential is applied, and the current is monitored over time.
Modified Electrodes: To enhance sensitivity and selectivity, and to reduce the overpotential required for oxidation, chemically modified electrodes are often used. The surface of a standard electrode, such as a glassy carbon electrode (GCE), can be modified with materials that catalyze the oxidation of the analyte. mdpi.com Examples include polymeric films of ruthenium oxide/hexacyanoruthenate or nanomaterials like carbon nanotubes. nih.govmdpi.comresearchgate.net These modifications can lead to a significant increase in the signal-to-noise ratio, enabling detection at very low concentrations. mdpi.com For instance, a ruthenium-coated GCE has been shown to effectively electrocatalyze the oxidation of heterocyclic amines at an applied potential of +1.05 V. nih.gov
Mass Spectrometry-Based Quantification (e.g., LC-ESI-ToF, MALDI-ToF MS)
The quantitative analysis of this compound and related imidazole-containing compounds is frequently accomplished using mass spectrometry (MS) coupled with chromatographic separation techniques. Liquid chromatography-electrospray ionization-time of flight (LC-ESI-ToF) mass spectrometry and matrix-assisted laser desorption/ionization-time of flight (MALDI-ToF) mass spectrometry are powerful methods for this purpose, offering high sensitivity, selectivity, and mass accuracy.
Liquid Chromatography-Electrospray Ionization-Time of Flight (LC-ESI-ToF) Mass Spectrometry
LC-ESI-ToF MS is a robust platform for the quantification of polar compounds like this compound from complex mixtures. The liquid chromatography system separates the analyte from other components in the sample matrix prior to its introduction into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is particularly suitable for polar and thermally labile molecules, generating protonated molecules (e.g., [M+H]⁺) with minimal fragmentation. This is crucial for quantitative accuracy.
The time-of-flight (ToF) mass analyzer then separates the ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a flight tube. Modern ToF instruments provide high resolution and mass accuracy (<5 ppm), which aids in the confident identification and differentiation of the target analyte from isobaric interferences. nih.gov Quantification is typically achieved by integrating the peak area of the extracted ion chromatogram (XIC) corresponding to the analyte's exact mass. LC-ESI-MS/MS is often preferred for quantification due to its superior sensitivity and repeatability. nih.govresearchgate.net
For instance, in the analysis of a structurally related compound, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium (MIEA⁺), used as a label for carbohydrates, LC-ESI-ToF MS demonstrated high sensitivity, with detection limits in the low picomole to high femtomole range. researchgate.net This highlights the suitability of the technique for detecting low-abundance imidazole derivatives.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) Mass Spectrometry
MALDI-ToF MS is another valuable tool, particularly for the analysis of larger molecules or for high-throughput screening. In this technique, the analyte is co-crystallized with a matrix material on a target plate. nih.gov A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions. nih.gov The ToF analyzer then measures their m/z.
While MALDI-ToF MS is more commonly used for the qualitative analysis of large biomolecules like proteins and peptides, it can be adapted for the quantitative analysis of smaller molecules. nih.govmdpi.com Its application in quantifying small amines often requires derivatization to improve ionization efficiency and shift the analyte's mass into a clearer region of the spectrum. As with LC-ESI-ToF, MIEA⁺-labeled glycans have been successfully analyzed using MALDI-ToF MS, demonstrating the technique's utility for imidazole-containing structures. researchgate.net
| Parameter | LC-ESI-ToF MS | MALDI-ToF MS |
|---|---|---|
| Sample Introduction | Liquid chromatography eluent | Co-crystallized with a matrix on a target plate |
| Ionization | Electrospray Ionization (ESI), soft ionization in solution | Matrix-Assisted Laser Desorption/Ionization (MALDI), soft ionization in solid state |
| Typical Analytes | Small to large polar molecules, peptides, proteins | Primarily large biomolecules (proteins, peptides, nucleic acids), but adaptable for smaller molecules |
| Key Advantages | Excellent for complex mixtures, high sensitivity, good reproducibility, easily coupled to separation techniques. nih.govresearchgate.net | High throughput, tolerance to some salts, suitable for large molecules, simple sample preparation. mdpi.com |
| Key Limitations | Susceptible to matrix effects (ion suppression/enhancement), requires soluble samples. nih.gov | Lower resolution than ESI-ToF for small molecules, potential for matrix interference, quantification can be challenging. nih.gov |
Sample Preparation and Matrix Effects in Analysis
The accuracy and reliability of quantifying this compound using mass spectrometry are heavily dependent on effective sample preparation and the management of matrix effects.
Sample Preparation
The primary goal of sample preparation is to extract the analyte from its matrix, remove interfering substances, and concentrate it to a level suitable for analysis. scispace.com For amine-containing compounds in complex biological or food samples, this is a critical step. helsinki.fi Common techniques include:
Solid-Phase Extraction (SPE): This is a widely used technique that offers advantages over traditional liquid-liquid extraction (LLE), such as higher analyte recovery, improved selectivity, and reduced use of organic solvents. scispace.com For a basic compound like this compound, cation-exchange SPE cartridges can be particularly effective.
Protein Precipitation: For biological samples like plasma or serum, precipitating proteins with organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid) is a common first step to remove the bulk of the proteinaceous matrix.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis in food, involves an extraction and cleanup step and has been adapted for a wide range of analytes and matrices. nih.gov
Matrix Effects
The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. bataviabiosciences.com This phenomenon is a major concern in ESI-MS, where it can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. nih.govnih.gov The complexity of the sample matrix directly influences the severity of these effects. scispace.com
For example, endogenous components in plasma or complex mixtures in food samples can interfere with the ionization of the target amine, leading to under- or overestimation of its true concentration. nih.govscispace.com It is therefore essential to evaluate and mitigate matrix effects during method development.
| Strategy | Description |
|---|---|
| Effective Sample Cleanup | Implementing robust extraction and cleanup procedures (e.g., SPE) to remove interfering matrix components before analysis. scispace.com |
| Chromatographic Separation | Optimizing the LC method to chromatographically separate the analyte from the majority of matrix components. |
| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix that is identical to the sample matrix to compensate for signal suppression or enhancement. nih.gov |
| Use of Internal Standards | Adding a stable isotope-labeled (SIL) version of the analyte to samples and standards. SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. |
| Standard Addition | Spiking the sample with known concentrations of the analyte to create a calibration curve within the sample itself, which directly accounts for the matrix effect in that specific sample. scispace.com |
Derivatization for Enhanced Detectability (e.g., for carbohydrate analysis)
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For a compound like this compound, and particularly in applications like carbohydrate analysis, derivatization can significantly enhance detectability by mass spectrometry and improve chromatographic separation. nih.govresearchgate.net
In the context of carbohydrate analysis, native sugars often exhibit poor ionization efficiency in ESI-MS and lack a chromophore for UV detection. researchgate.netnih.gov Derivatization at the reducing end of a carbohydrate with a labeling reagent containing an amine group, such as this compound, can be achieved through a process called reductive amination. This process introduces a tag that improves the analytical characteristics of the sugar.
A closely related compound, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium (MIEA⁺), has been synthesized and used as a multifunctional label for N-glycans. researchgate.net The key advantages of using such an imidazole-based tag include:
Enhanced Ionization Efficiency: The presence of the imidazole ring, especially when quaternized to form an imidazolium salt, provides a permanent positive charge. This significantly enhances the ionization efficiency in positive-mode ESI-MS, leading to much lower detection limits compared to commonly used labels like 2-aminobenzamide (2-AB). researchgate.net
Improved Chromatographic Separation: The tag can alter the polarity of the analyte, improving its retention and separation on specific column chemistries, such as hydrophilic interaction liquid chromatography (HILIC), which is commonly used for glycan analysis. researchgate.net
The choice of derivatization reagent is critical and depends on the analyte and the analytical technique. nih.gov For amine-containing compounds themselves, reagents can be used to target the primary amine groups to improve chromatographic behavior or introduce fluorescent or UV-absorbing moieties.
| Reagent | Target Functional Group | Purpose of Derivatization | Analytical Technique |
|---|---|---|---|
| Dansyl Chloride | Primary and secondary amines | Adds a fluorescent and highly ionizable group. nih.gov | LC-MS, Fluorescence Detection |
| o-Phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Forms a fluorescent derivative. nih.gov | LC with Fluorescence Detection |
| 1-phenyl-3-methyl-5-pyrazolone (PMP) | Reducing end of carbohydrates | Enhances ionization efficiency and provides a UV chromophore. nih.gov | LC-MS, HPLC-UV |
| 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium (MIEA⁺) | Reducing end of carbohydrates | Provides a permanent positive charge for enhanced ESI-MS sensitivity. researchgate.net | LC-ESI-ToF, MALDI-ToF MS |
Molecular Interactions and Mechanistic Roles in Biological Systems Non Clinical Focus
Enzymatic Transformations and Biocatalysis involving the Compound
The enzymatic processing of 5-(2-aminoethyl)-1H-imidazol-2-amine and structurally related molecules is central to understanding their biological activity. This includes their formation within metabolic pathways and their ability to modulate enzyme function as substrates, inhibitors, or activators.
While direct metabolic studies on this compound are not extensively detailed in the literature, the metabolic fate of its close structural analog, histamine (B1213489), provides a valuable reference. Histamine, chemically known as 2-(1H-imidazol-4-yl)ethanamine, is a well-known biogenic amine derived from the enzymatic decarboxylation of the amino acid L-histidine by L-histidine decarboxylase. nih.govmdpi.comresearchgate.net This conversion is a key step in the synthesis of a crucial signaling molecule from an essential amino acid. researchgate.net
Once formed, histamine is degraded through two primary pathways:
N-methylation: Catalyzed by histamine-N-methyltransferase, this pathway forms N-methylhistamine, which is further oxidized to N-methylimidazoleacetic acid. mdpi.comresearchgate.net
Oxidative deamination: Mediated by diamine oxidase, this process converts histamine to imidazoleacetic acid. mdpi.comresearchgate.net
Given the structural similarities, it is plausible that this compound could be subject to similar enzymatic transformations, such as oxidation of its amino groups by monoamine oxidases or other related enzymes. nih.gov The metabolism of alkyl amines by cytochrome P450 enzymes represents another potential route, leading to various oxidized metabolites. nih.gov Furthermore, novel metabolites of histidine, such as S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]-3-thiolactic acid, have been identified, indicating the complexity of imidazole (B134444) metabolism in biological systems. grafiati.com
The imidazole moiety is a key feature in the active sites of many enzymes and a common scaffold for designing enzyme modulators. nih.govacs.org Derivatives of 2-aminoimidazole have been investigated for their interactions with several enzyme classes.
Carbonic Anhydrase (CA) Activation: Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂. nih.govtandfonline.com While many drugs target CAs for inhibition, there is growing interest in CA activators. Histamine is a known activator of several human CA (hCA) isoforms. nih.govnih.gov Studies on a series of 2-aminoimidazoline (B100083) derivatives, which are bioisosteres of the imidazole moiety, revealed activating properties on hCA I, VA, VII, and XIII, with potencies in the micromolar range, while showing no activity on hCA II. nih.govtandfonline.com The mechanism of activation involves small molecules, like amines, increasing the catalytic turnover of the enzyme. nih.gov
Phospholipase D (PLD) Inhibition: Phospholipase D enzymes are critical in signal transduction and membrane trafficking. nih.gov While there is no direct evidence of this compound inhibiting PLD, more complex molecules incorporating a benzimidazolone scaffold have been developed as potent and isoform-selective PLD inhibitors. nih.gov These inhibitors are thought to bind to an allosteric site rather than the catalytic site, highlighting an indirect mechanism of modulating enzyme activity. nih.gov
Topoisomerase I (TOP1) Targeting: DNA topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription, making them important targets for anti-cancer agents. nih.govoaepublish.com TOP1 inhibitors, such as camptothecin (B557342) and its analogs, function by trapping the enzyme-DNA cleavage complex, which leads to DNA breaks and cell death. nih.govmdpi.com Structurally distinct compounds featuring a 5-(2-aminoethyl) side chain attached to a dibenzonaphthyridinone core have demonstrated potent TOP1-targeting activity. nih.gov This suggests that the aminoethyl group can be a valuable component in the design of TOP1-targeting agents, likely contributing to interactions within the enzyme-DNA complex.
Metalloenzyme Interactions: Beyond carbonic anhydrase, the 2-aminoimidazole scaffold has been explored as an inhibitor of other metalloenzymes. For instance, 2-aminoimidazole amino acids have been designed as inhibitors of human arginase I, a binuclear manganese metalloenzyme. nih.gov The most potent of these compounds binds with low micromolar affinity. nih.gov The general mechanism for targeting metalloenzymes often involves direct coordination of a functional group on the inhibitor with the metal ion cofactor in the enzyme's active site. nih.gov
| Enzyme Class | Example Target | Observed Effect of Related Imidazole Compounds | Mechanism of Action | References |
|---|---|---|---|---|
| Lyases | Carbonic Anhydrase (hCA I, V, VII) | Activation | Increase in catalytic turnover rate. | nih.govtandfonline.comnih.gov |
| Isomerases | Topoisomerase I (TOP1) | Inhibition (by complex derivatives) | Stabilization of the covalent enzyme-DNA cleavage complex. | nih.govmdpi.comnih.gov |
| Hydrolases | Arginase I | Inhibition | Competitive binding in the active site, interacting with the manganese cluster. | nih.gov |
| Hydrolases | Phospholipase D (PLD) | Inhibition (by complex derivatives) | Potential allosteric binding to regulate enzyme activity. | nih.gov |
Interactions with Nucleic Acids and Proteins (Mechanism of Binding)
The ability of this compound to interact with biological macromolecules is dictated by its array of functional groups, which can participate in various non-covalent interactions.
The binding of a small molecule to its target is a multifaceted process governed by a combination of forces. For a compound like this compound, these interactions can include:
Hydrogen Bonding: The primary and secondary amine groups, as well as the imidazole ring nitrogens, can act as both hydrogen bond donors and acceptors. This is crucial for specific recognition, as seen in the interaction between 2-aminoimidazole inhibitors and arginase I, where a hydrogen bond is formed with a water molecule that coordinates the enzyme's manganese cofactor. nih.gov
Electrostatic Interactions: At physiological pH, the amino groups are likely protonated, conferring a positive charge that can engage in strong electrostatic interactions or salt bridges with negatively charged residues (e.g., aspartate, glutamate) on a protein surface or the phosphate (B84403) backbone of nucleic acids.
π-Interactions: The aromatic imidazole ring can participate in π-π stacking with aromatic amino acid side chains like phenylalanine, tyrosine, or histidine, or with the nucleobases of DNA. nih.gov This was observed in the crystal structure of an arginase I inhibitor, where the 2-aminoimidazole ring is aligned parallel to the imidazole group of a histidine residue (H126). nih.gov
Intercalation and Groove Binding: When targeting nucleic acids, planar aromatic systems can slide between the base pairs of the DNA double helix (intercalation), a mechanism employed by some topoisomerase poisons. mdpi.com Alternatively, the compound could fit into the major or minor grooves of DNA, stabilized by hydrogen bonds and van der Waals forces.
Molecular recognition depends on the precise three-dimensional complementarity between a ligand and its binding site. The structural features of this compound provide a basis for specific targeting.
The 2-Aminoimidazole Core: This unit provides a rigid scaffold with defined locations for hydrogen bonding and potential metal chelation. Its orientation is a critical determinant of affinity, as demonstrated by studies where different attachments of the 2-aminoimidazole moiety to an amino acid side chain resulted in significant differences in inhibitory potency against arginase. nih.gov
The Ethylamine (B1201723) Side Chain: This flexible linker allows the terminal amino group to orient itself optimally to form key interactions within a binding pocket. In the context of topoisomerase-targeting agents, variations in the N-alkyl substituents on a similar 2-aminoethyl side chain were shown to modulate activity and interaction with drug efflux transporters. nih.gov
The structural basis for the recognition of Rab GTPases by their effectors provides a general model, where interactions are mediated by conserved residues in switch regions, and even minor substitutions can decrease binding affinity by orders of magnitude. nih.gov Similarly, the recognition of the 5' splice site by the spliceosome involves a complex network of base-pairing and non-canonical interactions, underscoring the high degree of specificity achievable in molecular recognition. nih.gov
| Structural Feature | Potential Interaction Type | Biological Context/Example | References |
|---|---|---|---|
| Imidazole Ring | π-π Stacking | Stacking with histidine residues in enzyme active sites (e.g., Arginase I). | nih.gov |
| Imidazole Ring | Hydrogen Bonding | Ring nitrogens acting as H-bond acceptors. | nih.gov |
| 2-Amino Group | Hydrogen Bonding | Donating H-bonds to active site residues or water molecules (e.g., Arginase I). | nih.gov |
| Aminoethyl Group | Electrostatic Interactions | Protonated amine interacting with negatively charged protein residues or DNA backbone. | nih.gov |
| Aromatic Core | Intercalation | Insertion between DNA base pairs (relevant for Topoisomerase I targeting). | mdpi.com |
Role in Cellular Signaling Pathways (focus on molecular mechanism)
The imidazole scaffold is a recurring motif in molecules that modulate cellular signaling. By interacting with key enzymes and proteins, this compound and its analogs can influence signaling cascades at a molecular level.
One of the most direct roles for imidazole in signaling has been demonstrated in two-component signal transduction systems. Here, imidazole can act as a nucleophile to accept a phosphoryl group from an autophosphorylated protein (e.g., CheY-P) and subsequently transfer it to another protein. nih.gov This shows that the imidazole moiety can function as a rudimentary phosphorelay molecule, facilitating signal propagation through reversible phosphotransfer, a mechanism that is fundamental to many signaling pathways. nih.gov
Furthermore, the modulation of enzymes by imidazole-containing compounds has significant downstream signaling consequences:
Kinase Inhibition: Derivatives containing an imidazole core have been shown to inhibit protein kinases like B-Raf and VEGFR-2. nih.gov By blocking the activity of these kinases, the compounds can interrupt major signaling pathways, such as the MAPK/ERK pathway, which is constitutively active in many cancers and drives cell proliferation. nih.gov
PLD-Mediated Signaling: Inhibition of phospholipase D interferes with the production of the lipid second messenger phosphatidic acid, impacting downstream signaling related to cell growth, vesicular trafficking, and cytoskeletal organization. nih.gov This has been shown to decrease the invasive migration of cancer cells. nih.gov
DNA Damage Response: Agents that target Topoisomerase I induce DNA strand breaks. oaepublish.comnih.gov This damage activates complex cellular signaling networks, primarily the DNA damage response (DDR) pathway, leading to cell cycle arrest at specific checkpoints (e.g., G2/M phase) and the initiation of apoptosis (programmed cell death). oaepublish.comnih.gov
In essence, by acting as an enzyme modulator or a direct participant in phosphotransfer, a compound like this compound has the potential to intervene in cellular signaling at multiple levels, from the initial enzymatic activation to the downstream consequences of pathway modulation.
Bioconjugation Strategies for Probes and Tags
The chemical structure of this compound possesses multiple functional groups that are amenable to bioconjugation, making it a versatile scaffold for the development of chemical probes and tags. Bioconjugation is the chemical process of linking a molecule, such as a fluorescent dye or affinity tag, to a biomolecule like a protein or peptide. thermofisher.com
The primary reactive sites on this compound for bioconjugation are its two primary amine (-NH₂) groups: one on the ethyl side chain (the ε-amino group) and the other at the C2 position of the imidazole ring. thermofisher.com Primary amines are excellent nucleophiles and are among the most commonly targeted functional groups in bioconjugation strategies. thermofisher.com
A prevalent method for labeling primary amines involves the use of N-hydroxysuccinimide (NHS) esters. thermofisher.comnih.gov NHS esters react with primary amines under mild, slightly alkaline conditions (pH 7.2-8.5) to form stable and irreversible amide bonds. This chemistry allows for the covalent attachment of a wide variety of molecular probes, including:
Fluorophores: For use in fluorescence microscopy, flow cytometry, and other imaging applications.
Biotin: For use in affinity-based detection and purification systems with streptavidin or avidin.
Crosslinkers: To link the molecule to other biomolecules or solid supports.
The presence of two primary amines on this compound offers the potential for either mono- or di-conjugation, depending on the reaction stoichiometry and conditions. This could allow for the creation of multifunctional probes. While specific, detailed research findings on the bioconjugation of this particular compound are limited in readily available literature, the general principles of amine-reactive chemistry are directly applicable. The mention of its availability for custom antibody labeling further supports its utility as a conjugation-ready chemical entity. biosynth.com
Table 2: Potential Amine-Reactive Bioconjugation Reagents
| Reagent Class | Reactive Group | Resulting Bond | Key Features |
|---|---|---|---|
| NHS Esters | N-Hydroxysuccinimide | Amide | Highly reactive with primary amines; forms stable bonds; most common amine-reactive chemistry. thermofisher.com |
| Isothiocyanates | -N=C=S | Thiourea | Reacts with primary amines; forms stable bonds; often used for fluorescent dye conjugation. |
| Aldehydes/Ketones | -CHO / -C=O | Imine (Schiff base), reducible to a stable secondary amine | Requires reductive amination step for stability. |
The imidazole ring itself, particularly its nucleophilic nitrogens, could also participate in certain conjugation reactions, for instance, with specific electrophiles under controlled conditions. nih.gov However, reactions targeting the primary amines are generally more common and straightforward for creating probes and tags. thermofisher.com
Environmental Distribution and Transformation Research
Photolytic Degradation Mechanisms in Aquatic Systems
The quantum yield for cetirizine (B192768) photodegradation was found to decrease with increasing wavelength, indicating that higher energy UV radiation is more effective in breaking down the molecule. alliedacademies.orgnih.gov While these findings for cetirizine provide a general indication of the potential for photolytic transformation of imidazole-containing compounds, the specific rates and mechanisms for 5-(2-aminoethyl)-1H-imidazol-2-amine will depend on its unique chemical structure and the specific conditions of the aquatic environment.
Biodegradation Pathways and Microbial Involvement
The biodegradation of this compound is anticipated to be a significant pathway for its removal from the environment, largely due to its structural similarity to histamine (B1213489), a readily biodegradable compound. Histamine is primarily degraded through oxidative deamination, a process catalyzed by enzymes such as histamine oxidase and histamine dehydrogenase. fda.gov.twwikipedia.org This process converts histamine into imidazole (B134444) acetaldehyde, which is then further metabolized. alliedacademies.org
Several bacterial species have been identified as capable of degrading histamine and are likely to play a role in the breakdown of structurally similar compounds. These include:
Bacillus polymyxa : Isolated from salted fish products, this bacterium has demonstrated the ability to degrade histamine completely. fda.gov.twresearchgate.net Its optimal conditions for histamine degradation are a pH of 7.0, a temperature of 30°C, and a sodium chloride concentration of 0.5%. researchgate.net
Lactobacillus plantarum : Strains of this bacterium, isolated from miso products, have also shown the capacity to degrade histamine. nih.gov
Marine Bacteria : Various marine bacteria, including strains of Shewanella and Pseudomonas, have been identified as histamine degraders, suggesting that such processes are widespread in aquatic environments. alliedacademies.org The abundance and species composition of histamine-producing and potentially degrading bacteria in marine environments have been shown to be influenced by factors such as temperature and salinity. nih.govnih.gov
The degradation of histamine by these microorganisms typically involves the enzyme histamine dehydrogenase. fda.gov.tw It is plausible that this compound could serve as a substrate for these or similar microbial enzymes, leading to its mineralization in soil and water. The presence of a C-substituted side chain, as in the target compound, generally confers biodegradability to imidazole rings, in contrast to N-substituted imidazoles which tend to be more recalcitrant.
Sorption and Mobility in Soil and Water Matrices
The movement of this compound through soil and its partitioning between solid and aqueous phases are critical factors determining its environmental distribution and potential for groundwater contamination. While direct sorption data for this specific compound are limited, studies on analogous compounds provide valuable insights.
The sorption behavior of imidacloprid (B1192907) and its metabolites, including an imidazolidine-guanidine derivative which is structurally related to a 2-aminoimidazole, has been studied in various soil profiles. Sorption of these compounds was found to be highly variable and hysteretic, meaning that desorption was not simply the reverse of sorption. Importantly, normalizing the sorption coefficients to the organic carbon or clay content of the soil did not fully account for this variability, suggesting that multiple factors influence the binding of these compounds to soil particles.
General principles of sorption for imidazole-containing compounds indicate that both soil organic matter and clay minerals are important sorbents. mdpi.comnih.govchemrxiv.orgresearchgate.netnih.gov The amino groups in this compound are likely to be protonated under typical environmental pH conditions, leading to a net positive charge. This cationic nature would promote strong electrostatic interactions with negatively charged sites on clay minerals and organic matter, potentially leading to significant sorption and reduced mobility in the subsurface. The extent of this sorption will be influenced by soil pH, ionic strength, and the specific types of clay minerals and organic matter present. mdpi.comresearchgate.net
Chemical Transformation under Environmental Conditions
Beyond photolysis and biodegradation, this compound may undergo other chemical transformations in the environment. The imidazole ring itself is susceptible to attack by various reactive species.
Hydrolysis: The 2-aminoimidazole moiety is generally stable to hydrolysis under neutral and basic conditions. However, studies on the hydrolysis of related imidazole-2-ylidenes show that under certain conditions, particularly in the presence of sufficient water molecules, ring-opening can occur. nih.gov The stability of the aromatic imidazole ring in this compound likely makes it more resistant to hydrolysis compared to its non-aromatic counterparts. nih.gov
Oxidation: The imidazole ring can be oxidized by reactive oxygen species. For instance, the hydroxyl radical (•OH), a key oxidant in atmospheric and aquatic systems, can react with the imidazole ring. While specific data for the target compound is unavailable, the reaction of •OH with the parent imidazole molecule proceeds via addition to the carbon atoms of the ring. This initial reaction can lead to the formation of various oxidation products.
Research Applications and Potential in Chemical Sciences
As a Building Block in Complex Chemical Synthesis
Utilized as a Chemical Probe for Mechanistic Studies
Imidazole (B134444) derivatives are frequently incorporated into fluorescent probes for sensing and imaging, including applications for visualizing cancer cells. mdpi.comresearchgate.net The design of such probes often leverages the coordination properties and the potential for fluorescence modulation of the imidazole ring. While there is extensive research on imidazole-based probes, there is no specific mention in the literature of 5-(2-aminoethyl)-1H-imidazol-2-amine being developed or utilized as a chemical probe, fluorescent or otherwise, for mechanistic studies in biological systems.
Applications in Materials Science
The imidazole ring is a key component in the development of advanced materials, including nonlinear optical (NLO) materials, polymers, and supramolecular assemblies, due to its electronic properties, hydrogen bonding capabilities, and coordination potential. mdpi.com Research into imidazole-containing polymers and materials is an active field. mdpi.com Nevertheless, a review of the literature does not yield any studies where this compound has been specifically applied in materials science for NLO materials, polymer modification, or in the construction of supramolecular structures.
Role in Catalysis
The structural features of this compound, particularly the presence of multiple nitrogen atoms, suggest its potential as a ligand in metal catalysis or as an organocatalyst. The imidazole core is central to N-heterocyclic carbenes (NHCs), which are powerful ligands in transition metal catalysis. mdpi.com Additionally, amine functionalities are key in many organocatalytic transformations. A related compound, 2-(2-aminoethyl)imidazole (isohistamine), has been studied in the context of its pharmacology, but this does not extend to catalytic applications. acs.org There are no specific reports of this compound being employed either as an organocatalyst or as a ligand in metal-catalyzed reactions.
Future Directions and Emerging Research Avenues for 5 2 Aminoethyl 1h Imidazol 2 Amine
Unexplored Synthetic Routes and Methodologies
The development of novel and efficient synthetic routes is paramount for enabling further research and potential applications of 5-(2-aminoethyl)-1H-imidazol-2-amine. While classical synthetic methods for imidazoles exist, several modern and unexplored strategies could be adapted to this specific molecule.
Future research could focus on the development of multicomponent reactions (MCRs) for the one-pot synthesis of this compound and its derivatives. MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse compound libraries. nih.gov For instance, a three-component reaction involving a suitable protected aminoacetaldehyde derivative, an isocyanide, and a guanidinylating agent could be explored. The use of catalysts like zirconium(IV) chloride, which has been shown to be effective in the synthesis of other fused aminoimidazoles, could be investigated to promote such reactions. nih.govfrontiersin.org
Another promising avenue is the exploration of photocatalytic methods . Photocatalysis offers a green and sustainable approach to organic synthesis, often proceeding under mild conditions. cnr.it The synthesis of the imidazole (B134444) core could potentially be achieved through a photocatalytic tandem process, for example, by utilizing a photocatalyst to mediate the cyclization of appropriate precursors.
Furthermore, the application of flow chemistry could offer significant advantages in terms of scalability, safety, and reproducibility of the synthesis of this compound. Continuous flow reactors allow for precise control over reaction parameters, which can lead to higher yields and purities.
Finally, the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives presents an efficient, metal-free approach to synthesizing 2-substituted 1H-imidazoles and could be adapted for this compound. mdpi.com This method involves an acid-mediated intramolecular cyclization followed by triazole ring opening. mdpi.com
| Proposed Synthetic Methodology | Potential Advantages |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, diversity of derivatives. nih.gov |
| Photocatalysis | Green and sustainable, mild reaction conditions. cnr.it |
| Flow Chemistry | Scalability, safety, reproducibility, precise control. |
| Denitrogenative Transformation | Metal-free, efficient for 2-substituted imidazoles. mdpi.com |
Advanced Spectroscopic Characterization Beyond Current Paradigms
A comprehensive understanding of the structural and dynamic properties of this compound requires the application of advanced spectroscopic techniques beyond routine analysis.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed insights into the three-dimensional structure and conformational dynamics of the molecule in solution. Two-dimensional NMR techniques such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to unambiguously assign all proton and carbon signals and to determine through-space proximities between protons, respectively. ipb.pt This would be particularly valuable for elucidating the preferred conformations of the flexible aminoethyl side chain relative to the imidazole ring. ipb.pt
High-Resolution Tandem Mass Spectrometry (MS/MS) with techniques like Collision-Induced Dissociation (CID) can be used to meticulously map the fragmentation pathways of the protonated molecule. uab.edunih.gov Understanding these fragmentation patterns is crucial for the unequivocal identification of the compound in complex mixtures and for structural elucidation of its potential metabolites. The fragmentation of aliphatic amines is often dominated by the α-cleavage of an alkyl radical, which would be a predictable fragmentation pathway for the aminoethyl side chain. miamioh.eduyoutube.comlibretexts.org
Further spectroscopic investigations could involve vibrational spectroscopy (Infrared and Raman) coupled with theoretical calculations to provide a detailed analysis of the vibrational modes of the molecule. This can offer insights into intramolecular hydrogen bonding and the electronic structure of the imidazole ring.
| Spectroscopic Technique | Information Gained |
| 2D NMR (TOCSY, NOESY) | Unambiguous signal assignment, 3D structure, conformational analysis. ipb.pt |
| High-Resolution Tandem MS/MS | Detailed fragmentation pathways, structural confirmation. uab.edunih.gov |
| Vibrational Spectroscopy (IR, Raman) | Vibrational modes, intramolecular interactions, electronic structure. |
Refined Computational Models for Predicting Reactivity and Interactions
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, refined computational models can provide significant insights.
Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and reactivity indices of the molecule. ajchem-a.com This can help in predicting the most likely sites for electrophilic and nucleophilic attack, understanding its acid-base properties, and calculating its theoretical spectroscopic data to compare with experimental results. Data-driven approaches using computed quantum features could lead to accurate predictions of the compound's reactivity. arxiv.org
Molecular Dynamics (MD) simulations can be used to study the conformational landscape and dynamic behavior of this compound in different environments, such as in aqueous solution or in the presence of a biological membrane. nih.govnih.gov These simulations can reveal the flexibility of the aminoethyl side chain and its interactions with solvent molecules, providing a dynamic picture that complements the static information from other methods. nih.gov By understanding the binding affinities through MD simulations, the interactions with target proteins can be elucidated. nih.gov
Furthermore, deep learning models trained on large datasets of chemical reactions and bioactivity data could be utilized to predict the potential reactivity and promiscuous bioactivity of the compound. nih.govnih.gov Such models can flag potential liabilities early in the research process and provide mechanistic hypotheses for its biological activity. nih.gov
| Computational Method | Predicted Properties |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reactivity, spectroscopic data. ajchem-a.com |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent interactions, binding behavior. nih.govnih.gov |
| Deep Learning Models | Potential reactivity, promiscuous bioactivity, mechanistic hypotheses. nih.govnih.gov |
Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The development of highly sensitive and specific analytical methods is crucial for the detection and quantification of this compound in various matrices, including biological fluids and environmental samples.
Hyphenated analytical techniques offer a powerful combination of separation and detection capabilities. nih.govnih.govsaspublishers.comCapillary Electrophoresis-Mass Spectrometry (CE-MS) is a particularly promising technique due to its high separation efficiency, low sample consumption, and the ability to analyze charged species like protonated this compound. researchgate.netresearchgate.net This would allow for its sensitive detection in complex biological samples. Other hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be developed for robust and high-throughput quantification.
Another exciting frontier is the development of biosensors for the specific detection of this compound. Given its structural similarity to biogenic amines, biosensors based on amine-metabolizing enzymes could be explored. nih.gov For example, an amperometric or conductometric biosensor could be constructed by immobilizing an appropriate enzyme, such as a specific amine oxidase, onto an electrode surface. nih.gov The enzymatic reaction with the target compound would produce a detectable electrical signal. Furthermore, the development of aptamer-based biosensors (aptasensors) could offer high specificity and affinity for the molecule. nih.gov
| Analytical Technique | Key Features and Applications |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | High separation efficiency, low sample volume, suitable for charged analytes. researchgate.netresearchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity, robust quantification. nih.gov |
| Enzyme-based Biosensors | Real-time detection, potential for high sensitivity. nih.gov |
| Aptamer-based Biosensors | High specificity and affinity, potential for diverse applications. nih.gov |
Expanding the Understanding of Molecular Interactions with Biological Systems (mechanistic depth)
The presence of both a 2-aminoimidazole ring and a flexible aminoethyl side chain suggests that this compound has the potential to interact with various biological targets. Future research should aim to elucidate these interactions at a mechanistic level.
The imidazole ring is a common motif in many biologically active compounds and can participate in hydrogen bonding, and coordination with metal ions in metalloproteins. The aminoethyl side chain provides a basic nitrogen center that can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues in proteins or with nucleic acids.
A key area of future research would be to investigate the interaction of this compound with specific classes of receptors and enzymes. For instance, its structural resemblance to histamine (B1213489) might warrant investigation of its activity at histamine receptors. Similarly, its potential to chelate metal ions could be explored in the context of enzymes that require metal cofactors.
Elucidating the molecular basis of these interactions will require a combination of experimental and computational approaches. Molecular docking studies can predict the binding modes of the compound within the active sites of various proteins. ajchem-a.com These computational predictions can then be validated by experimental techniques such as isothermal titration calorimetry (ITC) to determine binding affinities and thermodynamics, and X-ray crystallography or cryo-electron microscopy (cryo-EM) to obtain high-resolution structures of the compound-protein complexes.
Furthermore, studies on its effect on purine (B94841) biosynthesis could be of interest, given that a decrease in the activity of adenylosuccinate lyase, an enzyme in this pathway, leads to an accumulation of succinylaminoimidazole carboxamide ribotide. pnas.org
Green Chemistry Approaches in Compound Synthesis and Utilization
The principles of green chemistry should be integrated into the future research and development of this compound to ensure sustainable practices.
Microwave-assisted synthesis is a well-established green chemistry technique that can significantly reduce reaction times and energy consumption. nih.govnih.govorganic-chemistry.org The synthesis of the imidazole core and its subsequent functionalization could be optimized using microwave irradiation, potentially leading to higher yields and cleaner reaction profiles. nih.govnih.govmsu.rumdpi.com
The use of green solvents is another important aspect. Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have been successfully used for the synthesis of 2-aminoimidazoles. mdpi.comnih.govresearchgate.net Exploring the synthesis of this compound in DESs could offer a more environmentally friendly alternative to traditional volatile organic solvents. mdpi.comnih.govresearchgate.net
Biocatalysis represents a highly attractive green approach. The use of enzymes to catalyze specific steps in the synthetic sequence could lead to highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing waste. The potential for enzymatic resolution of a racemic mixture of a precursor could also be investigated to obtain enantiomerically pure forms of the compound.
Finally, developing synthetic routes that are catalyst-free or utilize abundant and non-toxic catalysts would further enhance the green credentials of the synthesis. rsc.org
| Green Chemistry Approach | Benefits |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, higher yields. nih.govnih.govorganic-chemistry.org |
| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, environmentally friendly alternative to VOCs. mdpi.comnih.govresearchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |
| Catalyst-Free or Abundant Metal Catalysis | Reduced environmental impact and cost. rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-aminoethyl)-1H-imidazol-2-amine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving tert-butyl carbamate intermediates and cyclization with trifluoroacetic acid. For example, trifluoromethyl-substituted imidazole derivatives are synthesized by reacting tert-butyl (1,1,1-trifluoro-3-oxo-propan-2-yl)carbamate with aromatic aldehydes, followed by deprotection and purification via silica gel column chromatography . Purity is confirmed using H NMR, C NMR, and HRMS to verify structural integrity and absence of side products .
Q. How can hydrogen bonding patterns in this compound derivatives be characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving hydrogen bonding networks. Tools like SHELXL (for small-molecule refinement) and graph set analysis (to classify hydrogen bond motifs) are critical. For example, Etter’s graph theory helps map directional hydrogen bonds in crystal lattices, which can be applied to imidazole derivatives .
Q. What spectroscopic techniques are essential for characterizing imidazole-based compounds?
- Methodological Answer : H and C NMR are used to confirm proton and carbon environments, while IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm). HRMS provides exact mass verification. For instance, H NMR signals for NH groups in imidazole derivatives typically appear as broad singlets between δ 4.5–6.0 ppm .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately compute thermochemical properties, such as ionization potentials and electron affinities. For example, Becke’s 1993 DFT method achieved <2.4 kcal/mol deviation in atomization energies for nitrogen-containing heterocycles, making it suitable for imidazole systems . Basis sets like 6-311++G(d,p) are recommended for geometry optimization and frontier molecular orbital analysis.
Q. What strategies resolve contradictions in biological activity data for imidazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-biofilm vs. cytotoxicity) require systematic SAR studies. For instance, modifying alkyl chain length in 4-(4-alkoxyphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine derivatives alters logP values, impacting membrane permeability. Activity cliffs can be analyzed using 3D-QSAR models to identify critical substituents .
Q. How can computational crystallography tools like SHELX improve structural refinement of imidazole complexes?
- Methodological Answer : SHELX software enables high-resolution refinement of twinned or disordered crystals. For example, SHELXD’s dual-space algorithm solves phase problems in imidazole-containing structures, while SHELXL refines anisotropic displacement parameters for heavy atoms .
Q. What role do supramolecular interactions play in the stability of imidazole-based co-crystals?
- Methodological Answer : π-π stacking and NHN hydrogen bonds dominate co-crystal stability. Graph set analysis (e.g., Etter’s R(8) motif) categorizes these interactions. For example, this compound forms stable co-crystals with carboxylic acids via cyclic hydrogen bonds .
Notes
- Avoid consumer-level queries (e.g., pricing, suppliers).
- Advanced questions emphasize interdisciplinary approaches (e.g., DFT + crystallography).
- Methodological rigor ensures reproducibility in synthetic and computational workflows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
